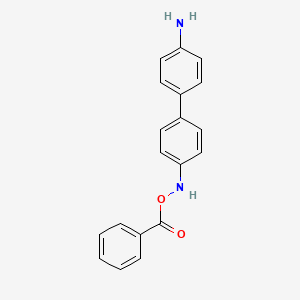![molecular formula C22H25ClN2OS B14444712 8-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]-8-azabicyclo[3.2.1]octan-3-ol CAS No. 73805-93-3](/img/structure/B14444712.png)
8-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]-8-azabicyclo[3.2.1]octan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]-8-azabicyclo[321]octan-3-ol is a complex organic compound that belongs to the class of phenothiazine derivatives Phenothiazines are known for their diverse pharmacological properties, including antipsychotic and antiemetic effects
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]-8-azabicyclo[3.2.1]octan-3-ol typically involves multiple steps, starting with the preparation of the phenothiazine core. The phenothiazine core can be synthesized through the reaction of 2-chloroaniline with sulfur and an oxidizing agent. The resulting 2-chlorophenothiazine is then reacted with 1,3-dibromopropane to introduce the propyl chain. Finally, the azabicyclo[3.2.1]octane moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
8-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the compound can lead to the formation of dihydrophenothiazine derivatives.
Substitution: The chlorine atom on the phenothiazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrophenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
科学的研究の応用
8-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]-8-azabicyclo[3.2.1]octan-3-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with various molecular targets, including dopamine receptors. The compound binds to these receptors and modulates their activity, leading to changes in neurotransmitter levels and signaling pathways. This interaction is believed to underlie its pharmacological effects, such as antipsychotic and antiemetic properties.
類似化合物との比較
Similar Compounds
2-Chloro-10H-phenothiazine: A simpler phenothiazine derivative with similar pharmacological properties.
3-(2-Chloro-10H-phenothiazin-10-yl)propanamine: Another phenothiazine derivative with a different side chain.
N,N-Dimethyl-3-(2-chloro-10H-phenothiazin-10-yl)propanamine: A derivative with a dimethylamino group.
Uniqueness
8-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]-8-azabicyclo[3.2.1]octan-3-ol is unique due to its azabicyclo[3.2.1]octane moiety, which imparts distinct structural and pharmacological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
73805-93-3 |
|---|---|
分子式 |
C22H25ClN2OS |
分子量 |
401.0 g/mol |
IUPAC名 |
8-[3-(2-chlorophenothiazin-10-yl)propyl]-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C22H25ClN2OS/c23-15-6-9-22-20(12-15)25(19-4-1-2-5-21(19)27-22)11-3-10-24-16-7-8-17(24)14-18(26)13-16/h1-2,4-6,9,12,16-18,26H,3,7-8,10-11,13-14H2 |
InChIキー |
FVXMKGRYMOKOFX-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC(CC1N2CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


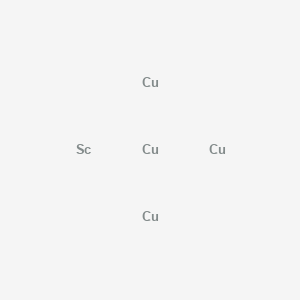
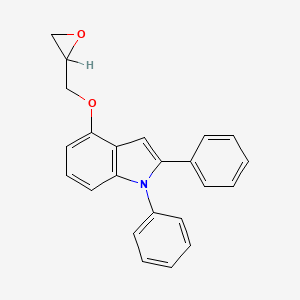
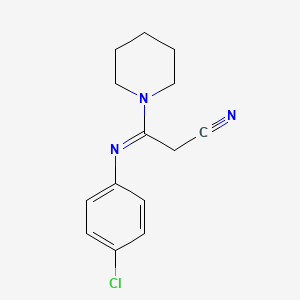
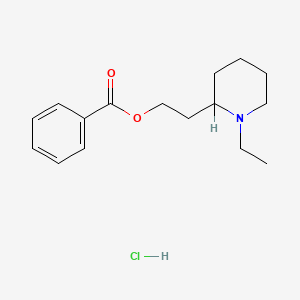
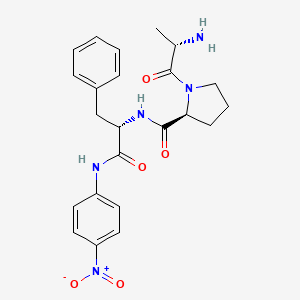
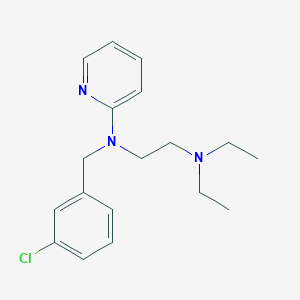
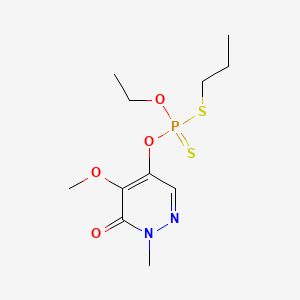
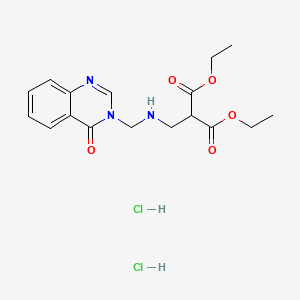


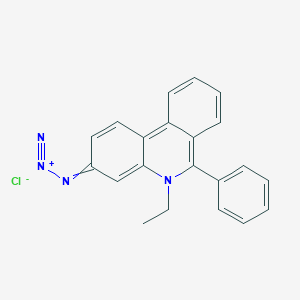
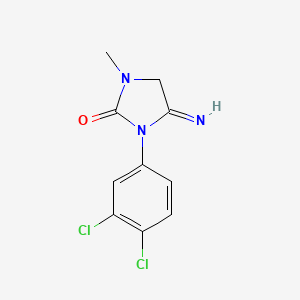
![Spiro[11.12]tetracosan-13-one](/img/structure/B14444706.png)
